![molecular formula C28H31N3O6 B12427331 (1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY-7598: is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinase-12 (MMP12). It has shown significant inhibitory activity against human, murine, and rat MMP12 with IC50 values of 0.085 nM, 0.67 nM, and 1.1 nM, respectively . This compound is primarily used in scientific research to study the role of MMP12 in various biological processes and diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BAY-7598 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Industrial Production Methods: Industrial production of BAY-7598 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in specialized reactors, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to ensure its suitability for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: BAY-7598 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: BAY-7598 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
BAY-7598 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the inhibition of MMP12 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of MMP12 in cellular processes such as migration, invasion, and tissue remodeling.
Medicine: Investigated for its potential therapeutic applications in diseases where MMP12 is implicated, such as chronic obstructive pulmonary disease (COPD) and certain cancers.
Industry: Utilized in the development of new drugs targeting MMP12 and related enzymes
Mecanismo De Acción
BAY-7598 exerts its effects by selectively inhibiting MMP12, a metalloproteinase involved in the degradation of extracellular matrix components. The inhibition of MMP12 by BAY-7598 prevents the breakdown of elastin and other matrix proteins, thereby modulating tissue remodeling and inflammatory responses. The compound binds to the active site of MMP12, blocking its enzymatic activity and downstream signaling pathways .
Comparación Con Compuestos Similares
BAY-7081: A potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).
BAY-9835: An orally bioavailable inhibitor of ADAMTS7.
BAY-1125976: A selective allosteric inhibitor of AKT1/2.
Uniqueness of BAY-7598: BAY-7598 stands out due to its high selectivity and potency against MMP12, making it a valuable tool for studying the specific role of MMP12 in various biological processes. Its oral bioavailability also enhances its utility in in vivo studies, providing a reliable means to investigate the therapeutic potential of MMP12 inhibition .
Propiedades
Fórmula molecular |
C28H31N3O6 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C28H31N3O6/c32-26(19-5-8-21(9-6-19)37-16-13-18-11-14-36-15-12-18)23-10-7-20(25(23)28(34)35)17-31-27(33)22-3-1-2-4-24(22)29-30-31/h1-6,8-9,18,20,23,25H,7,10-17H2,(H,34,35)/t20-,23-,25-/m0/s1 |
Clave InChI |
ZGBAPSHWPBXEKN-OPHFCASCSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]([C@@H]1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |
SMILES canónico |
C1CC(C(C1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



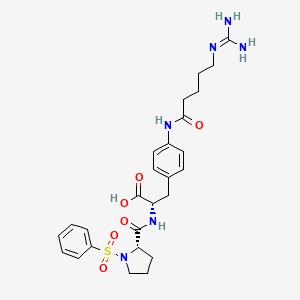
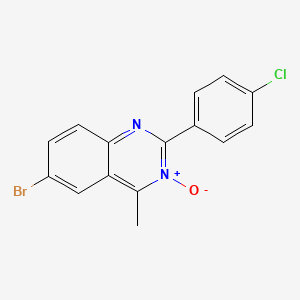
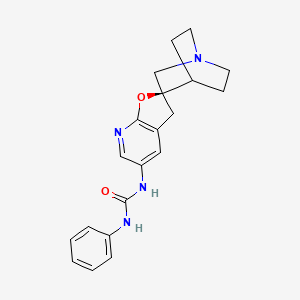
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

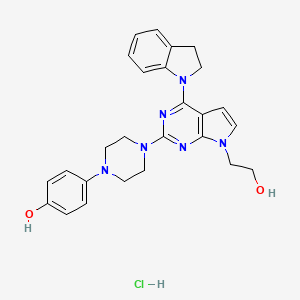
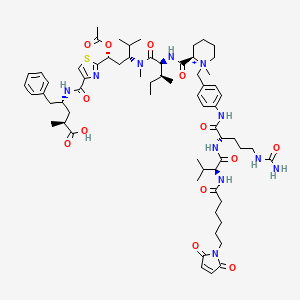
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
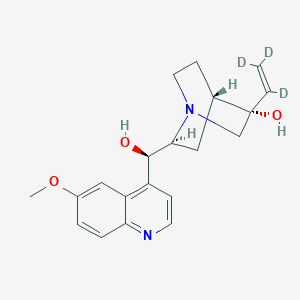
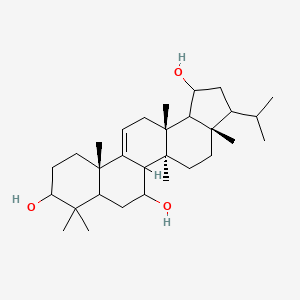


![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
